4-(4-tert-Butylphenyl)-2H-chromen-2-one
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Overview
Description
4-(4-tert-Butylphenyl)-2H-chromen-2-one is an organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to the chromen-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-Butylphenyl)-2H-chromen-2-one typically involves the condensation of 4-tert-butylphenylacetic acid with salicylaldehyde in the presence of a base, followed by cyclization to form the chromen-2-one structure. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-Butylphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one structure to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the chromen-2-one moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the chromen-2-one structure.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-tert-Butylphenyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-tert-Butylphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase or lipoxygenase, leading to anti-inflammatory effects.
Modulating signaling pathways: Such as the NF-κB pathway, which is involved in inflammation and immune responses.
Interacting with cellular receptors: Leading to changes in cellular functions and responses.
Comparison with Similar Compounds
4-(4-tert-Butylphenyl)-2H-chromen-2-one can be compared with other similar compounds, such as:
4-tert-Butylphenol: A phenol derivative with similar structural features but different chemical properties and applications.
4-tert-Butylbenzoyl chloride: Used in the synthesis of various organic compounds.
4-tert-Butylphenylacetylene: An intermediate in organic synthesis with distinct reactivity.
The uniqueness of this compound lies in its chromen-2-one structure combined with the tert-butylphenyl group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C19H18O2 |
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Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)chromen-2-one |
InChI |
InChI=1S/C19H18O2/c1-19(2,3)14-10-8-13(9-11-14)16-12-18(20)21-17-7-5-4-6-15(16)17/h4-12H,1-3H3 |
InChI Key |
VWCJZNUNSUVWMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
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